molecular formula C8H7N3O B13644397 8-Methylpyrido[4,3-d]pyrimidin-5-ol

8-Methylpyrido[4,3-d]pyrimidin-5-ol

Cat. No.: B13644397
M. Wt: 161.16 g/mol
InChI Key: KPFWLZCGZQTKEI-UHFFFAOYSA-N
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Description

8-Methylpyrido[4,3-d]pyrimidin-5-ol is a chemical compound based on the pyridopyrimidine scaffold, a structure of high interest in medicinal chemistry and drug discovery research . Pyrido[4,3-d]pyrimidine derivatives are frequently investigated as core structures in the development of kinase inhibitors . These inhibitors are valuable tools for studying signal transduction pathways implicated in cell proliferation and disease pathogenesis. The pyridopyrimidine moiety is known to act as a kinase inhibitor by competing with ATP for the active site of the enzyme . This specific molecular framework is a key component in exploratory research for targeting various disease mechanisms. For instance, recent studies have designed novel KRAS-G12D inhibitors, a challenging oncology target, using a pyrido[4,3-d]pyrimidine core . Other derivatives of this scaffold have been developed as Wee-1 inhibitors, which represent a potential strategy for cancer therapy . Researchers utilize this and related compounds as a versatile chemical building block to generate novel analogs for biological evaluation, primarily in the context of anticancer and antiproliferative activities . Applications & Research Value - Kinase Inhibition Studies: Serves as a key intermediate or precursor for synthesizing potential small-molecule tyrosine kinase inhibitors . - Oncology Research: The pyrido[4,3-d]pyrimidine scaffold is utilized in the design of novel anticancer agents, including inhibitors targeting specific mutant proteins like KRAS-G12D . - Medicinal Chemistry: Provides a core structure for structure-activity relationship (SAR) studies and the exploration of new chemical entities for various therapeutic areas . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

8-methyl-6H-pyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C8H7N3O/c1-5-2-10-8(12)6-3-9-4-11-7(5)6/h2-4H,1H3,(H,10,12)

InChI Key

KPFWLZCGZQTKEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C2=CN=CN=C12

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 8 Methylpyrido 4,3 D Pyrimidin 5 Ol

De Novo Synthesis of the 8-Methylpyrido[4,3-d]pyrimidin-5-ol Core Structure

The de novo synthesis of pyrimidine (B1678525) and its fused heterocyclic systems is a cornerstone of organic and medicinal chemistry, providing access to a vast array of compounds with diverse biological activities. researchgate.net The synthesis of the this compound core structure involves the construction of the fused pyridine (B92270) and pyrimidine rings from acyclic or simpler cyclic precursors. These synthetic strategies are often multi-step processes that require careful control of reaction conditions to achieve the desired regioselectivity and yield.

Multi-Step Synthetic Routes and Elucidation of Reaction Mechanisms

The construction of the pyrido[4,3-d]pyrimidine (B1258125) skeleton can be achieved through various multi-step synthetic pathways, typically involving the sequential formation of the pyrimidine and pyridine rings. savemyexams.comlibretexts.org A common approach involves the use of substituted pyridine derivatives as starting materials, onto which the pyrimidine ring is fused. For instance, the synthesis can commence from a suitably substituted aminonicotinamide, which undergoes cyclization with an appropriate one-carbon synthon, such as an orthoester, to form the pyrimidinone ring. jisciences.com

Alternatively, the synthesis can begin with a pre-formed pyrimidine ring, which is then elaborated to construct the fused pyridine ring. nih.gov This often involves the use of 4-aminopyrimidine (B60600) derivatives bearing functional groups at the 5-position that can participate in a cyclization reaction to form the pyridine ring. nih.gov The elucidation of reaction mechanisms in these multi-step syntheses is crucial for optimizing reaction conditions and improving yields. This often involves detailed spectroscopic analysis of intermediates and byproducts, as well as computational modeling to understand the transition states and reaction pathways.

A specific example involves the synthesis of 7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one and its 2-methyl analog. jisciences.com This process starts with malononitrile, which is first converted to 4,6-Diamino-2-bromo-3-cyanopyridine. jisciences.com Subsequent hydrolysis of the nitrile group yields 4,6-Diamino-2-bromonicotinamide. jisciences.com This intermediate is then cyclized with triethylorthoformate or triethylorthoacetate to afford the respective pyrido[4,3-d]pyrimidin-4(3H)-one derivatives. jisciences.com

Development of Novel Synthetic Strategies and Methodologies for this compound

The quest for more efficient and versatile synthetic routes has led to the development of novel strategies for constructing the pyrido[4,3-d]pyrimidine core. These include one-pot reactions and multicomponent reactions (MCRs) that allow for the rapid assembly of complex molecules from simple starting materials. nih.govorgchemres.org For instance, a one-step synthesis of pyrido[4,3-d]pyrimidine derivatives has been developed from intermediate compounds, which can be particularly efficient when identical nucleophilic groups are involved. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields. nih.gov For example, a microwave-assisted multi-step synthesis was employed to create a series of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines. nih.gov This involved the initial one-step synthesis of a key precursor, 3-amino-5-bromothieno[2,3-b]pyridine-2-carbonitrile, from a commercially available starting material. nih.gov

Furthermore, the development of novel catalytic systems, such as iridium-pincer complexes, has enabled the regioselective multicomponent synthesis of pyrimidines from amidines and alcohols. nih.gov While not directly applied to this compound in the cited literature, such advancements in pyrimidine synthesis could potentially be adapted for its construction.

Application of Sustainable Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. orgchemres.org This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For the synthesis of pyrimidine derivatives, solvent-free mechanical grinding has been reported as a green chemical approach for iodination. mdpi.com This method avoids the use of hazardous solvents and can lead to higher yields and shorter reaction times. mdpi.com

Another sustainable approach involves the use of alcohols, which can be derived from biomass, as starting materials in catalytic reactions. nih.gov Iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines represents a sustainable process that generates water and hydrogen as byproducts. nih.gov While specific applications to this compound are not detailed in the provided search results, these green methodologies offer promising avenues for its future synthesis.

Functionalization and Derivatization Strategies for this compound

The functionalization and derivatization of the this compound core are essential for exploring its chemical space and for developing analogues with tailored properties. This involves the selective introduction of various substituents at different positions of the heterocyclic scaffold.

Regioselective Chemical Modifications and Substituent Effects

Regioselective reactions are crucial for the controlled functionalization of the pyrido[4,3-d]pyrimidine system. The inherent reactivity of the different positions on the rings allows for selective modifications. For example, in the related pyrido[3,2-d]pyrimidine (B1256433) system, amination of a 2,8-dichloro derivative occurs selectively at the C-2 position. nih.gov The regioselectivity of thiol or thiolate addition, however, is dependent on the reaction conditions, with C-8 addition favored in DMF with Hünig's base and C-2 addition in isopropanol. nih.gov This differential reactivity allows for the selective activation of either position for further transformations like metal-catalyzed cross-coupling reactions. nih.gov

Substituent effects play a significant role in the biological activity of pyrido[4,3-d]pyrimidine derivatives. For instance, in a series of 8-cyano-3-substitutedalkyl-5-methyl-4-methylene-7-methoxy-3,4-dihydropyrido[4,3-d]pyrimidines, the introduction of benzyl (B1604629) groups with electron-donating functionalities was found to be favorable for their cytotoxic activity. nih.gov

Synthesis of Analogs for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The synthesis of a diverse library of analogues is a key strategy in medicinal chemistry to establish structure-activity relationships (SAR) and structure-property relationships (SPR). By systematically modifying the substituents on the this compound core, researchers can probe the interactions with biological targets and optimize properties such as potency, selectivity, and pharmacokinetic profiles.

For example, in the development of KDM4 and KDM5 histone lysine (B10760008) demethylase inhibitors, a series of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives were synthesized. acs.org The exploration of substituents at the C8 position was crucial for achieving bidentate metal coordination and accessing the histone peptide binding site. acs.org Similarly, the synthesis of various 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines allowed for the evaluation of their inhibitory potency against a panel of protein kinases, revealing that the substitution pattern significantly influences activity and selectivity. nih.gov The synthesis of analogues of myoseverin, a trisubstituted purine, with 8-azapurine (B62227) and pyrazolo[4,3-d]pyrimidine cores demonstrated that rearranging the nitrogen atoms in the heterocyclic skeleton alters the affinity for tubulin and affects the proliferation of cancer cell lines. nih.gov

The following table summarizes some of the key intermediates and derivatives related to the synthesis of pyrido[4,3-d]pyrimidines:

Compound NameStarting MaterialSynthetic StepReference
4,6-Diamino-2-bromo-3-cyanopyridineMalononitrileBubbled with HBr in toluene jisciences.com
4,6-Diamino-2-bromonicotinamide4,6-Diamino-2-bromo-3-cyanopyridineHydrolysis of the nitrile group jisciences.com
7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one4,6-Diamino-2-bromonicotinamideRefluxing with triethylorthoformate jisciences.com
7-Amino-5-bromo-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one4,6-Diamino-2-bromonicotinamideRefluxing with triethylorthoacetate jisciences.com
3-amino-5-bromothieno[2,3-b]pyridine-2-carbonitrile5-bromo-2-chloronicotinonitrileOne-step synthesis nih.gov
8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines3-amino-5-bromothieno[2,3-b]pyridine-2-carbonitrileMicrowave-assisted multi-step synthesis nih.gov
8-Chloropyrido[3,4-d]pyrimidin-4(3H)-oneMethyl-3-amino-2-chloroisonicotinateThree-step synthesis acs.org

Strategies for Bioconjugation and Development of Research Probes Based on this compound

The development of research probes from biologically active scaffolds like this compound is crucial for elucidating their mechanisms of action and identifying their cellular targets. Bioconjugation strategies for this molecule would primarily leverage the reactive potential of its hydroxyl and methyl groups, or by introducing other functional handles onto the heterocyclic core.

The hydroxyl group at the 5-position is a key site for derivatization. It can be converted into a more reactive functional group, such as an ether or ester, to facilitate conjugation to biomolecules. For instance, the hydroxyl group could be alkylated with a linker containing a terminal alkyne or azide, which can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and biocompatible, making them ideal for labeling proteins, nucleic acids, or other cellular components.

Another approach involves the direct oxidative coupling of the hydroxylated ring system. An oxidative bioconjugation strategy has been described for the unnatural amino acid 5-hydroxytryptophan, where the electron-rich phenol (B47542) moiety is selectively coupled with aromatic amines under mild oxidative conditions. nih.gov A similar strategy could potentially be adapted for this compound, allowing for its site-specific conjugation to proteins containing accessible aniline-bearing residues or probes.

The methyl group at the 8-position, while less reactive than the hydroxyl group, can also be a target for functionalization. Radical-based reactions could be employed to introduce a halogen, which can then be further elaborated into a variety of functional groups suitable for bioconjugation.

Furthermore, the synthesis of the pyrido[4,3-d]pyrimidine scaffold itself can be designed to incorporate a "bioorthogonal handle" from the outset. For example, a starting material bearing a protected amine, a carboxylic acid, or a halogen could be used, which, after the core synthesis, can be deprotected or modified to attach a linker or a reporter molecule.

The development of research probes often involves the attachment of a fluorophore, a biotin (B1667282) tag for affinity purification, or a photo-crosslinker to identify binding partners. The choice of the conjugation strategy and the linker will depend on the specific application and the target biomolecule.

Functional GroupBioconjugation StrategyLinker TypeReporter/Tag
5-HydroxylEtherification/Esterification followed by Click ChemistryAlkynyl or Azido linkerFluorophore, Biotin
5-HydroxylOxidative CouplingDirect bond or short linkerAromatic amine-containing probe
8-MethylRadical Halogenation followed by Nucleophilic SubstitutionVarious linkersPhoto-crosslinker
Core ScaffoldIntroduction of a functional handle during synthesisAmine, Carboxylic acidAny compatible reporter

These strategies would enable the creation of a toolbox of chemical probes based on the this compound scaffold, facilitating detailed investigations into its biological function and therapeutic potential. The synthesis of various substituted pyrido[4,3-d]pyrimidine derivatives has been explored, highlighting the chemical tractability of this heterocyclic system for creating diverse molecular tools. nih.gov

Advanced Structural and Conformational Analysis for Mechanistic Insight into 8 Methylpyrido 4,3 D Pyrimidin 5 Ol

Crystallographic Studies and Solid-State Conformation of 8-Methylpyrido[4,3-d]pyrimidin-5-ol and its Complexes

While specific crystallographic data for this compound is not extensively documented in publicly available literature, the solid-state conformation can be inferred from studies on structurally related pyrazolo[3,4-d]pyrimidine and pyrido[3,4-d]pyrimidine (B3350098) derivatives. nih.govnih.gov These studies consistently reveal a planar or near-planar fused ring system. For instance, the crystal structure of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one shows a slight non-planarity between the pyrazole (B372694) and pyrimidine (B1678525) rings. nih.gov Conversely, the non-hydrogen atoms of the 1-methyl-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine ring system are coplanar. nih.gov

When this compound forms complexes with other molecules, such as proteins, the conformation is dictated by the binding site's architecture. nih.govnih.gov Molecular docking and dynamics simulations of similar pyridopyrimidine inhibitors with kinases like Monopolar spindle 1 (Mps1) have shown that the ligand binds in a specific conformation within the active site. nih.govnih.gov These studies highlight the importance of hydrogen bonds with key amino acid residues, such as Gly605 and Lys529 in Mps1, and hydrophobic interactions in stabilizing the complex. nih.gov

Table 1: Predicted Crystallographic Parameters for this compound Based on Analogous Structures

ParameterPredicted Value/CharacteristicReference
Crystal System Monoclinic or Orthorhombic nih.govnih.gov
Space Group P2₁/c or similar centrosymmetric space groups nih.gov
Molecular Conformation Near-planar pyridopyrimidine ring system nih.govnih.gov
Key Interactions Intermolecular H-bonding (O-H···N, N-H···O), π–π stacking nih.govnih.gov
H-Bond Distances Typically 2.7 - 3.0 ÅGeneral
π–π Stacking Distances Typically 3.4 - 3.6 Å nih.gov

Solution-State Conformational Analysis of this compound using Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. youtube.com For this compound, ¹H and ¹³C NMR would provide initial information on the chemical environment of each atom. The chemical shifts are influenced by the electron density and the spatial arrangement of neighboring atoms. nih.govresearchgate.net

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, allowing for the determination of their proximity and thus the molecule's conformation. researchgate.net For instance, a NOESY experiment could reveal the spatial relationship between the methyl group at position 8 and the protons on the pyridine (B92270) and pyrimidine rings.

The use of deuterated solvents is standard in NMR to avoid solvent signal interference. youtube.com The choice of solvent can also influence the conformation of the molecule due to varying degrees of hydrogen bonding and solvation effects.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2 -~155
C4 -~160
C4a -~115
C5 -~150
C6 ~7.5 - 8.0~120 - 125
C7 ~8.0 - 8.5~140 - 145
C8-CH₃ ~2.5 - 3.0~20 - 25
C8a -~150
N1 --
N3 --
N8 --
5-OH Variable, broad-

Note: These are estimated values based on data from similar pyridopyrimidine structures and are subject to experimental verification. nih.govnih.gov

Vibrational and Electronic Spectroscopy for Understanding Molecular Interactions of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the functional groups and bonding within a molecule. mdpi.comnih.gov For this compound, characteristic vibrational bands would be expected. The O-H stretching vibration of the hydroxyl group would appear as a broad band in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹. The C=N and C=C stretching vibrations of the pyridopyrimidine ring system would be observed in the 1500-1650 cm⁻¹ region. nih.gov The C-H stretching of the methyl group would be found around 2900-3000 cm⁻¹. researchgate.net

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule. The conjugated π-system of the pyridopyrimidine ring is expected to give rise to strong absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent polarity and pH, reflecting changes in the electronic structure and molecular interactions.

Table 3: Predicted Vibrational and Electronic Spectroscopic Data for this compound

Spectroscopic TechniqueFeaturePredicted Wavenumber/Wavelength
FTIR O-H stretch (hydroxyl)3200-3600 cm⁻¹
C-H stretch (aromatic)3000-3100 cm⁻¹
C-H stretch (methyl)2900-3000 cm⁻¹
C=N, C=C stretch (ring)1500-1650 cm⁻¹
Raman Ring breathing modes900-1200 cm⁻¹
UV-Vis π → π* transitions250-350 nm

Note: These are generalized predictions based on typical values for similar heterocyclic compounds. nih.govnih.govresearchgate.net

High-Resolution Mass Spectrometry-Based Structural Elucidation in Complex Research Systems (e.g., Metabolite Identification, Protein Adducts)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of compounds in complex mixtures, such as in metabolite identification and the study of protein adducts. creative-proteomics.comnih.gov HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments.

In metabolic studies, HRMS can be used to identify potential metabolites of this compound by detecting mass shifts corresponding to common metabolic transformations, such as hydroxylation, methylation, or glucuronidation.

Furthermore, HRMS is crucial for identifying and characterizing covalent adducts that this compound may form with proteins. nih.gov The formation of such adducts can be a key mechanism of action for some compounds. By analyzing the mass shift in the protein or its digested peptides, the site of adduction and the nature of the chemical bond can be determined. mdpi.com This often involves tandem mass spectrometry (MS/MS) to fragment the adducted peptide and pinpoint the modified amino acid residue. nih.gov

Table 4: Potential Applications of HRMS in the Study of this compound

ApplicationHRMS TechniqueExpected Outcome
Metabolite ID LC-HRMS, LC-HRMS/MSIdentification of phase I and phase II metabolites in biological matrices.
Protein Adduct Analysis LC-HRMS analysis of intact or digested proteinIdentification of covalent binding to specific amino acid residues within a target protein.

Computational and Theoretical Chemistry Investigations of 8 Methylpyrido 4,3 D Pyrimidin 5 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity of 8-Methylpyrido[4,3-d]pyrimidin-5-ol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. scirp.org For this compound, the distribution of HOMO and LUMO orbitals would likely show the HOMO density concentrated on the electron-rich pyridine (B92270) and pyrimidine (B1678525) rings, while the LUMO may be distributed across the fused ring system. These calculations are crucial for predicting how the molecule will participate in charge-transfer interactions. scirp.org

Table 1: Representative Frontier Molecular Orbital Properties This table illustrates typical data obtained from quantum chemical calculations for heterocyclic compounds similar to this compound.

ParameterEnergy (eV)Description
EHOMO -6.35Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.75Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 4.60ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity. The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface. mdpi.com

Regions with negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. For this compound, these areas would be expected around the nitrogen atoms of the pyridine and pyrimidine rings and the oxygen atom of the hydroxyl group, due to their lone pairs of electrons. researchgate.net Regions with positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the one attached to the hydroxyl group. By identifying these reactive sites, MEP analysis guides the understanding of intermolecular interactions, such as hydrogen bonding, which are critical for biological activity. mdpi.com

Molecular Docking Simulations of this compound with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is essential for structure-based drug design, helping to elucidate the binding mode and affinity of a compound. mdpi.com Pyrido[4,3-d]pyrimidine (B1258125) derivatives have been investigated as inhibitors of various protein kinases, such as KRAS-G12D, which are implicated in cancer. nih.govmdpi.com

In a typical docking study, this compound would be docked into the active site of a relevant biological target. The simulation would predict its binding conformation and calculate a docking score, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. The analysis would also reveal key intermolecular interactions, such as hydrogen bonds between the ligand's hydroxyl or nitrogen atoms and amino acid residues (e.g., Asp, Gly) in the protein's active site, as well as hydrophobic interactions. nih.govnih.gov

Table 2: Illustrative Molecular Docking Results for a Kinase Target This table presents hypothetical docking data for this compound with a protein kinase, based on findings for similar compounds.

LigandTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
This compound Protein Kinase (e.g., KRAS)-8.5MET790, LYS745Hydrogen Bond
VAL726, ALA743, LEU844Hydrophobic Interaction

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational changes and flexibility of both the ligand and the protein. nih.gov

For the this compound-protein complex predicted by docking, an MD simulation would be run for a specific duration (e.g., 100 nanoseconds) to evaluate its stability. Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD profile suggests that the ligand remains securely bound in the active site. mdpi.com Further analysis can quantify the persistence of specific hydrogen bonds and other interactions throughout the simulation, confirming the binding mode proposed by docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are crucial for optimizing lead compounds by predicting the activity of novel derivatives before their synthesis.

To develop a QSAR model for this compound derivatives, a dataset of analogues with varying substituents would be required, along with their experimentally measured biological activities (e.g., IC50 values). nih.gov Molecular descriptors, which are numerical representations of chemical information (e.g., electronic, steric, topological properties), are calculated for each molecule. Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to build a model that links these descriptors to the observed activity. nih.gov A validated QSAR model can then be used to predict the potency of new, unsynthesized derivatives, thereby guiding further drug development efforts. nih.gov

Table 3: Example of a Hypothetical QSAR Model This table illustrates the format of a QSAR model equation and the types of descriptors that could be relevant for predicting the activity of this compound derivatives.

Model EquationpIC50 = 0.65(LogP) - 0.23(TPSA) + 0.15*(MW) + 2.78
Statistical Parameters R² = 0.89, Q² = 0.75
Descriptor Description
LogPLogarithm of the octanol-water partition coefficient (hydrophobicity).
TPSATopological Polar Surface Area (polarity).
MWMolecular Weight (size).

In Silico Prediction of Metabolic Pathways and Chemical Stability of this compound

In silico tools can predict the metabolic fate and chemical stability of a drug candidate, which are critical aspects of its pharmacokinetic profile. These programs use databases of known metabolic reactions and algorithms to identify potential sites on the molecule that are susceptible to modification by metabolic enzymes, such as the Cytochrome P450 (CYP) family.

For this compound, predictive software would likely identify several potential sites of metabolism. The methyl group at the 8-position is a probable site for oxidation to a primary alcohol. The aromatic rings could undergo hydroxylation, and the hydroxyl group at the 5-position could be a site for glucuronidation or sulfation. Understanding these metabolic pathways is crucial for identifying potentially active or toxic metabolites and for designing derivatives with improved metabolic stability. Similarly, computational methods can assess chemical stability by identifying functional groups that may be liable to degradation under physiological pH conditions.

Mechanistic Biological Activity and Molecular Interactions of 8 Methylpyrido 4,3 D Pyrimidin 5 Ol in Pre Clinical Research Models

Enzyme Inhibition and Activation Kinetics of 8-Methylpyrido[4,3-d]pyrimidin-5-ol

The pyrido[4,3-d]pyrimidine (B1258125) scaffold, to which this compound belongs, is a key structural motif in a variety of kinase inhibitors. Research into compounds with this core structure has revealed potent inhibitory activity against several important enzyme classes.

Target Identification and Validation Through Biochemical and Cell-Based Assays

Preclinical investigations have identified that derivatives of the pyrido[4,3-d]pyrimidine class are significant inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. While specific data for this compound is limited, related compounds have demonstrated potent activity. For instance, certain derivatives show strong inhibition of CDK4/cyclin D1, a key complex in cell cycle progression.

In the broader context of the pyridopyrimidine family, various analogs have been synthesized and evaluated for their inhibitory effects on different kinases. These studies often employ a range of biochemical assays, such as radioactive kinase assays using [γ-³³P]ATP, to quantify the inhibitory potency of these compounds. The results from these assays are typically expressed as IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cell-based assays are also instrumental in validating the targets of these compounds within a cellular environment. For example, the effects on cell proliferation are often assessed in various cancer cell lines. The antiproliferative activity observed in these assays provides further evidence of the compound's engagement with its intracellular targets and its potential as a therapeutic agent.

Determination of Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Irreversible)

The mechanism of inhibition for many pyridopyrimidine-based kinase inhibitors has been determined to be competitive with respect to ATP, the primary energy currency for phosphorylation reactions catalyzed by kinases. This competitive inhibition arises from the structural similarity of the pyridopyrimidine core to the adenine (B156593) region of ATP, allowing these compounds to bind to the ATP-binding pocket of the kinase.

Kinetic studies are performed to elucidate this mechanism. By measuring the initial rates of the enzymatic reaction at various concentrations of both the substrate (ATP) and the inhibitor, researchers can generate Lineweaver-Burk plots. In the case of competitive inhibition, these plots typically show a series of lines that intersect on the y-axis, indicating that the inhibitor does not affect the maximum velocity (Vmax) of the reaction but increases the Michaelis constant (Km) for the substrate.

Receptor Binding and Ligand-Receptor Interaction Studies of this compound

While the primary focus of research on pyridopyrimidine derivatives has been on their enzymatic inhibitory activity, understanding their interactions with receptors is also crucial for a complete pharmacological profile.

Binding Affinity and Selectivity Profiling Against a Panel of Receptors

To assess the selectivity of a compound, it is often screened against a broad panel of kinases and other receptors. This selectivity profiling is critical to identify potential off-target effects that could lead to undesirable side effects. For the pyridopyrimidine class, studies have shown that modifications to the core structure can significantly alter the selectivity profile. For example, the introduction of different substituents at various positions on the pyridopyrimidine ring can enhance affinity for the intended target while reducing binding to other kinases.

The binding affinity is quantified by the dissociation constant (Kd), which represents the concentration of the ligand at which half of the receptors are occupied. A lower Kd value indicates a higher binding affinity.

Cellular Pathway Modulation by this compound in In Vitro Systems

The inhibition of key enzymes, such as CDKs, by pyridopyrimidine derivatives leads to the modulation of various cellular pathways, primarily those involved in cell cycle regulation and proliferation.

By inhibiting CDK4/cyclin D1, these compounds can prevent the phosphorylation of the retinoblastoma protein (pRb). The hypophosphorylated form of pRb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle. This leads to a G1 cell cycle arrest, which can be observed in treated cancer cells using techniques like flow cytometry.

Furthermore, the downstream effects of inhibiting these pathways can include the induction of apoptosis, or programmed cell death. The arrest of the cell cycle and the induction of apoptosis are key mechanisms through which these compounds exert their antiproliferative effects.

Signal Transduction Pathway Analysis (e.g., MAPK, PI3K/Akt/mTOR)

Derivatives of the pyridopyrimidine scaffold have been extensively investigated as inhibitors of key signal transduction pathways that are frequently dysregulated in diseases like cancer.

The MAPK (Mitogen-Activated Protein Kinase) pathway is a critical regulator of cell proliferation, differentiation, and survival. A key component of this pathway, Erk2, has been a target of pyridopyrimidine-based inhibitors. Structure-based drug design has led to the discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) derivatives that potently and selectively inhibit Erk2, demonstrating the ability of this scaffold to interfere with the MAPK signaling cascade. nih.gov Furthermore, proteomic analyses of pyrido[2,3-d]pyrimidine (B1209978) inhibitors revealed that p38-alpha, another crucial MAPK pathway kinase involved in inflammatory responses, is one of the most potently inhibited targets. nih.gov

The PI3K/Akt/mTOR pathway is central to cell growth, metabolism, and survival. The pyrido[4,3-d]pyrimidine core has been the subject of chemical optimization to develop highly selective inhibitors for isoforms of PI3K. Specifically, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (B66366) (THPP) derivatives have been optimized to create potent and selective PI3Kδ inhibitors with desirable drug-like properties. nih.gov The successful development of these selective inhibitors highlights the scaffold's suitability for targeting specific nodes within the PI3K pathway. nih.gov Reviews of pyridopyrimidine derivatives confirm their broad activity against multiple kinases, including PI3K and mTOR. rsc.org

Table 1: Pyridopyrimidine Derivatives and Their Targets in Signal Transduction Pathways

Compound Class Pathway Target Kinase(s) Reference(s)
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine MAPK Erk2 nih.gov
Pyrido[2,3-d]pyrimidine MAPK p38-alpha nih.gov
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine PI3K/Akt/mTOR PI3Kδ nih.gov

Gene Expression and Proteomic Profiling in Response to this compound Exposure

To understand the full spectrum of cellular proteins that interact with a compound, chemical proteomic profiling is often employed. This technique has been successfully used for the pyrido[2,3-d]pyrimidine class of kinase inhibitors. nih.gov In one such study, an immobilized pyrido[2,3-d]pyrimidine ligand was used as an affinity probe to capture interacting proteins from cell lysates. nih.gov

This proteomic approach identified more than 30 human protein kinases that were affected by this class of compounds. nih.gov This demonstrates that while designed with a specific target in mind, these compounds can have a broader kinase interaction profile. Among the most potently inhibited kinases identified were the serine/threonine kinases RICK (Rip-like interacting caspase-like apoptosis-regulatory protein kinase) and p38-alpha, indicating that the scaffold does not discriminate strictly between tyrosine and serine/threonine kinases. nih.gov Such proteomic methods are invaluable for identifying new or unexpected targets and linking them to previously unrecognized therapeutic applications, such as the potent inhibition of cytokine production observed with a pyrido[2,3-d]pyrimidine compound. nih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms in Cellular Models

A primary goal of many anti-cancer agents is to induce programmed cell death (apoptosis) and halt the cell division cycle in malignant cells. Compounds based on the pyridopyrimidine scaffold have demonstrated significant activity in these areas.

Studies on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives show they can induce a significant apoptotic effect in cancer cells. nih.gov For instance, one derivative caused a 32-fold increase in early apoptosis and a 150-fold increase in late apoptosis in PC-3 prostate cancer cells. nih.gov A key mechanism for this action is the activation of caspases, which are crucial executioners of the apoptotic pathway. This same compound was found to induce a 5.3-fold increase in the levels of caspase-3, a critical effector caspase. nih.gov

In addition to apoptosis, these compounds can cause cell cycle arrest. The pyrido[2,3-d]pyrimidin-4(3H)-one derivative was shown to arrest the cell cycle in the pre-G1 phase. nih.gov In another study, selective inhibitors of MST3/4 kinases based on a pyrido[2,3-d]pyrimidin-7(8H)-one scaffold caused cell-cycle arrest in the G1 phase. nih.gov This contrasts with inhibitors of the closely related MST1/2 kinases, which resulted in G2/M phase accumulation, indicating that specific substitutions on the pyridopyrimidine core can lead to distinct biological outcomes. nih.gov

Table 2: Cellular Effects of Pyridopyrimidine Analogs

Compound Class Cellular Effect Mechanism Cell Line Reference(s)
Pyrido[2,3-d]pyrimidin-4(3H)-one Apoptosis 5.3-fold increase in Caspase-3 PC-3 nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-one Cell Cycle Arrest Arrest at pre-G1 phase PC-3 nih.gov

Phenotypic Screening and Target Deconvolution Strategies for this compound

The discovery of novel therapeutic agents often begins with phenotypic screening, an approach that identifies small molecules capable of eliciting a desired cellular phenotype, such as inhibiting cancer cell growth, without a priori knowledge of the drug's specific molecular target. nih.gov This strategy is particularly effective for complex diseases like glioblastoma, which are driven by mutations across multiple signaling pathways. nih.gov Compounds from chemical libraries can be screened for their ability to affect cell viability, often using 3D spheroid models of patient-derived cells to better mimic the tumor microenvironment. nih.gov

Once a "hit" compound like a pyrido[4,3-d]pyrimidine derivative is identified through phenotypic screening, the next critical step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed biological effect. A powerful strategy for target deconvolution is chemical proteomics, as described previously. nih.gov By immobilizing the active compound on a matrix and using it as "bait," researchers can pull down and identify its binding partners from cell extracts. nih.gov This approach was successfully used to uncover that pyrido[2,3-d]pyrimidines potently inhibit kinases like RICK and p38, revealing their mechanism of action and potential for new therapeutic applications beyond their originally intended targets. nih.gov

Investigation of Selectivity and Off-Target Effects in Pre-clinical Biological Systems

A crucial aspect of pre-clinical drug development is determining a compound's selectivity. An ideal drug potently affects its intended target while having minimal activity against other proteins (off-targets), which can cause unwanted side effects. The pyridopyrimidine scaffold has been the subject of extensive selectivity profiling.

Studies on 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives designed as inhibitors of KDM4/KDM5 histone demethylases demonstrated a balanced and selective inhibition profile. acs.org A lead compound from this series potently inhibited KDM4A/B and KDM5B/C while showing significantly weaker inhibition against other histone demethylase subfamilies like KDM2A, KDM3A, and KDM6B. acs.org

Similarly, the optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines was conducted with a specific focus on maintaining high selectivity for the PI3Kδ isoform over other PI3K isoforms (α, β, γ). nih.gov This effort resulted in compound 11f , a highly selective and orally available PI3Kδ inhibitor, demonstrating that the scaffold can be fine-tuned to achieve remarkable isoform-level selectivity. nih.gov

Proteomic analysis has also shed light on the selectivity of this class. While initially developed as tyrosine kinase inhibitors, pyrido[2,3-d]pyrimidines were found to inhibit both tyrosine and serine/threonine kinases. nih.gov However, their selectivity is not random; it is dictated by the presence of a conserved small amino acid, such as threonine, in a critical position within the ATP-binding pocket of the kinase. nih.gov This provides a structural basis for both their on-target and off-target activities.

Table 3: Selectivity Profile of Representative Pyridopyrimidine Derivatives

Compound Class Primary Target(s) Selectivity Profile Reference(s)
8-substituted Pyrido[3,4-d]pyrimidin-4(3H)-one KDM4/KDM5 subfamilies Selective over KDM2, KDM3, and KDM6 subfamilies acs.org
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine PI3Kδ Highly selective over PI3Kα, PI3Kβ, and PI3Kγ nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 8 Methylpyrido 4,3 D Pyrimidin 5 Ol Analogs

Rational Design and Synthesis of 8-Methylpyrido[4,3-d]pyrimidin-5-ol Derivatives Based on SAR Hypotheses

The rational design of analogs based on the pyrido[4,3-d]pyrimidine (B1258125) scaffold is often guided by known SAR data from related heterocyclic systems and specific therapeutic targets. The synthesis strategies are developed to allow for systematic modifications at various positions of the heterocyclic core to explore the chemical space and test SAR hypotheses.

The synthesis of the pyrido[4,3-d]pyrimidine core can be achieved through several routes, commonly involving the construction of the pyrimidine (B1678525) ring onto a pre-existing pyridine (B92270) derivative or vice-versa. researchgate.netbenthamdirect.com A common approach involves the cyclization of substituted aminopyridines with reagents that provide the necessary carbons for the pyrimidine ring. For instance, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (B66366) derivatives have been synthesized from tetrahydropteroic acid precursors. researchgate.net Another versatile method is the multi-component reaction, which allows for the rapid assembly of the core structure from simpler starting materials. nih.govresearchgate.net

Based on SAR hypotheses, specific modifications are introduced. For example, in designing inhibitors for targets like KRAS-G12D, the design strategy focuses on four key parts: a heterocyclic aromatic core, and three pharmacophoric groups that interact with specific pockets of the target protein. mdpi.com The pyrido[4,3-d]pyrimidine system can serve as this central core. Synthesis then proceeds to introduce various substituents at positions that are hypothesized to influence binding affinity and selectivity. For example, to create a library of 2,4-disubstituted pyrido[4,3-d]pyrimidin-5(6H)-ones, a synthetic route was developed involving the selective displacement of a methylthio group at the C4 position with various anilines, followed by oxidation and subsequent substitution at the C2 position. researchgate.net

Similarly, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives as EGFR inhibitors involved modifications at three key features based on the essential pharmacophore of known inhibitors: a terminal hydrophobic head, a hydrophobic tail, and the flat hetero-aromatic system. nih.gov This rational approach allows for the systematic evaluation of how different functional groups at specific positions impact biological activity.

Correlations Between Structural Modifications and Mechanistic Biological Activity

SAR studies establish a clear link between the structural features of the pyrido[4,3-d]pyrimidine analogs and their biological activity. These correlations are crucial for optimizing lead compounds.

For the related pyrido[3,4-d]pyrimidine (B3350098) scaffold, SAR studies aimed at improving CXCR2 antagonistic potency revealed that the substitution pattern is critical. While many modifications led to a complete loss of activity, a 6-furanyl-pyrido[3,4-d]pyrimidine analog retained the antagonistic potency of the original hit compound. nih.gov This highlights the high sensitivity of the biological activity to structural changes on the pyridine portion of the scaffold.

In a series of pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine (B1254671) derivatives designed as EGFR inhibitors, it was found that compounds with a thienopyrimidine core generally exhibited better activity than those with a pyridopyrimidine structure. nih.gov This was attributed to the larger size of the pyridopyrimidine nucleus potentially hindering interaction with amino acids deep within the target's binding pocket. nih.gov Within a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, expanding the core to a tetracyclic system showed a positive impact on anticancer activity. nih.gov Specifically, compounds 8a, 8b, and 8d in the study, which featured this expanded ring system, demonstrated potent cytotoxic activity. nih.gov

The table below illustrates SAR for a series of KRAS-G12D inhibitors with different core structures and substituents, showing how modifications affect antiproliferative activity.

CompoundCore ScaffoldR1R2Panc1 IC₅₀ (µM)HCT116 IC₅₀ (µM)A549 IC₅₀ (µM)
10c Pyrido[4,3-d]pyrimidine3,8-diazabicyclo[3.2.1]octaneH1.405.136.88
10k 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine (B1343793)Homopiperazine (B121016)H2.222.375.37
Data sourced from a study on KRAS-G12D inhibitors, highlighting the impact of the core scaffold and substituents on selective cancer cell line inhibition. mdpi.com

These findings underscore that modifications to the core ring system, as well as the nature and position of substituents, are critical determinants of biological activity and selectivity.

Impact of Physicochemical Properties on In Vitro Biological Performance (e.g., Permeability, Solubility in Biological Media, Stability)

The in vitro performance of this compound analogs is not solely dependent on their interaction with the biological target but is also heavily influenced by their physicochemical properties. Key properties include solubility, permeability, and metabolic stability.

Water solubility is a critical factor for bioavailability. Research on related heterocyclic compounds has shown that increasing the fraction of sp3 hybridized carbons (Fsp3), which corresponds to a higher degree of saturation, can positively correlate with improved water solubility. mdpi.com This principle was applied in the design of 5,6,7,8-tetrahydrobenzo benthamdirect.comtandfonline.comthieno[2,3-d]pyrimidines, where the saturated cyclohexene (B86901) ring was intended to enhance solubility compared to fully aromatic systems. mdpi.com This suggests that analogs of this compound with reduced aromaticity, such as tetrahydro-derivatives, may exhibit improved solubility profiles.

Permeability across cell membranes is another crucial factor for intracellular drug targets. The development of PROTACs (PROteolysis TArgeting Chimeras) from a potent KRAS-G12D inhibitor based on a tetrahydropyrido[3,4-d]pyrimidine scaffold highlighted challenges with permeability. The resulting PROTACs showed reduced potency, which was hypothesized to be due to impaired membrane permeability caused by the larger and more complex structure. mdpi.com This indicates a delicate balance must be struck between the structural complexity required for potent activity and the physicochemical properties that govern cell entry.

The stability of the compounds in biological media affects their effective concentration and duration of action. The chemical stability of the pyrido[4,3-d]pyrimidine ring system and the metabolic liability of its substituents are important considerations. Functional groups that are prone to rapid metabolic breakdown would be expected to lead to poor in vitro and in vivo performance.

Identification of Key Pharmacophore Models for this compound Activity

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For analogs of this compound, pharmacophore models are derived from SAR data and computational studies to guide the design of new, more potent compounds.

While a specific pharmacophore model for this compound is not explicitly detailed in the provided literature, models for related structures provide significant insights. For a series of pyrimidine derivatives, a five-point pharmacophore hypothesis (DDRRR) was generated, consisting of two hydrogen bond donors (D) and three aromatic rings (R), which were deemed essential for activity. researchgate.net

In the context of KRAS-G12D inhibitors, docking studies revealed critical interactions that form the basis of a pharmacophore. For a selective inhibitor with a pyrido[4,3-d]pyrimidine core (compound 10c), the protonated 3,8-diazabicyclo[3.2.1]octane moiety formed crucial hydrogen bonds with the aspartate-12 and glycine-60 residues of the protein. mdpi.com For a potent enzymatic inhibitor (compound 10k) with a tetrahydropyrido[3,4-d]pyrimidine core, interactions between its homopiperazine group and glutamate-92/histidine-95 were key. mdpi.com These specific interactions—hydrogen bond donors, acceptors, and hydrophobic regions—constitute the key features of a pharmacophore for this target.

For a series of pyrrolo[3,2-d]pyrimidine derivatives, a pharmacophore model for the human Y5 receptor was proposed based on SAR data. nih.gov Such models typically include hydrogen bond donors and acceptors on the pyrimidine ring, and specific hydrophobic or aromatic features dictated by substituents on the fused ring system. These models serve as powerful tools for virtual screening and the rational design of new analogs with improved biological activity.

Pre Clinical Adme Absorption, Distribution, Metabolism, Excretion Research for 8 Methylpyrido 4,3 D Pyrimidin 5 Ol

In Vitro Metabolic Stability and Metabolite Identification of 8-Methylpyrido[4,3-d]pyrimidin-5-ol in Hepatic Microsomes and Hepatocytes

The in vitro metabolic stability of a compound is a critical parameter in early drug discovery, providing an indication of its persistence in the body and its potential for first-pass metabolism. These studies are typically conducted using liver-derived systems such as hepatic microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism.

While specific data on the metabolic stability of this compound is not extensively available in the public domain, research on the broader class of pyrido[4,3-d]pyrimidines indicates that metabolic stability is highly dependent on the substitution pattern of the heterocyclic core. For instance, a study on a library of pyrido[4,3-d]pyrimidines revealed that while all analogs were stable in human intestinal microsomes, their hepatic metabolism varied from intermediate to high. researchgate.net The presence and nature of substituents on the pyrido[4,3-d]pyrimidine (B1258125) scaffold significantly influence their interaction with metabolic enzymes. researchgate.net

In a study focused on pyrido[3,4-d]pyrimidine (B3350098) inhibitors, the introduction of a methyl group at a specific position on the core structure was found to significantly enhance metabolic stability in human liver microsomes (HLM). nih.gov This suggests that the 8-methyl group in this compound could potentially influence its metabolic fate.

Metabolite identification studies for related compounds have shown that metabolism often occurs at susceptible sites such as aliphatic chains, methoxy (B1213986) groups on phenyl substituents, and ketone and amine groups. researchgate.net For this compound, potential sites of metabolism could include the methyl group (hydroxylation) and the pyrimidinol ring. However, without specific experimental data, the exact metabolites remain speculative.

Elucidation of Enzymatic Biotransformation Pathways of this compound

The biotransformation of drug molecules is primarily carried out by a superfamily of enzymes known as cytochrome P450 (CYP450). Identifying the specific CYP450 isoforms responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions.

Detailed enzymatic biotransformation pathways for this compound have not been explicitly reported. However, based on the metabolism of other heterocyclic compounds, it is likely that one or more of the major CYP450 enzymes, such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, or CYP1A2, are involved in its metabolism. Phase II metabolism, involving conjugation reactions such as glucuronidation or sulfation of the hydroxyl group, may also play a role in its clearance.

Drug Transporter Interactions and Efflux Mechanisms of this compound in In Vitro Cellular Models

Drug transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are membrane proteins that can actively transport drugs out of cells, affecting their absorption and distribution. In vitro cellular models, like the Caco-2 cell line, are commonly used to assess a compound's potential as a substrate or inhibitor of these efflux transporters. nih.govresearchgate.netnsf.govnih.gov

Specific studies on the interaction of this compound with drug transporters are not publicly available. However, research on a library of pyrido[4,3-d]pyrimidines demonstrated that Caco-2 permeability, an indicator of intestinal absorption, was significantly influenced by the compound's substitution pattern. researchgate.net For example, a dimethoxyphenyl substituent was found to impair Caco-2 permeability. researchgate.net This suggests that substituents on the pyrido[4,3-d]pyrimidine core can modulate interactions with efflux transporters. A correlation between the polar surface area of these compounds and their Caco-2 permeability has also been noted. researchgate.net

Plasma Protein Binding of this compound and its Implications for Research Studies

Plasma protein binding (PPB) determines the fraction of a drug in circulation that is bound to proteins such as albumin and alpha-1-acid glycoprotein. The unbound fraction is generally considered to be pharmacologically active and available for distribution and clearance.

There is no specific data available for the plasma protein binding of this compound. The extent of PPB is influenced by physicochemical properties such as lipophilicity and the presence of acidic or basic functional groups. Given the presence of a hydroxyl group, which can act as a hydrogen bond donor and acceptor, and the heterocyclic nature of the core, it is anticipated that this compound would exhibit some degree of plasma protein binding. High levels of PPB can impact the interpretation of in vitro and in vivo studies, as only the unbound drug is free to interact with its target and be metabolized.

Pre-clinical Pharmacokinetic Profiling in Animal Models (e.g., Tissue Distribution, Elimination Kinetics for Research Tool Development)

Preclinical pharmacokinetic studies in animal models are essential to understand a compound's behavior in a living system, including its distribution to various tissues and its rate of elimination from the body.

Specific pharmacokinetic data for this compound in animal models is not documented in the available literature. However, a study on a pyrimidine (B1678525) derivative, 2,6-bis(diethanolamino)-4,8-dipiperidino-pyrimido-(5,4-d)pyrimidine, investigated its distribution in the organs of rats and mice, indicating that compounds of this class can distribute to various tissues including the myocardium, brain, lung, and spleen. nih.gov

The elimination half-life, a key pharmacokinetic parameter, dictates the dosing interval and the time to reach steady-state concentrations. nih.gov For the broader class of pyrido[4,3-d]pyrimidines, pharmacokinetic properties are expected to vary based on their specific chemical structures and metabolic stability. nih.gov Without in vivo data, the tissue distribution and elimination kinetics of this compound remain to be determined.

Advanced Analytical Methodologies for Research on 8 Methylpyrido 4,3 D Pyrimidin 5 Ol

Development and Validation of LC-MS/MS and Other Chromatographic Methods for Quantitative Analysis of 8-Methylpyrido[4,3-d]pyrimidin-5-ol in Complex Biological Research Matrices

The accurate quantification of this compound in complex biological matrices, such as plasma, tissue homogenates, or cell lysates, is fundamental for pharmacokinetic, metabolic, and efficacy studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose due to its high sensitivity, specificity, and wide dynamic range. mdpi.com

The development of a robust LC-MS/MS method for this compound would involve several key steps. Firstly, the optimization of mass spectrometric parameters is required. This is achieved by infusing a standard solution of the compound into the mass spectrometer to determine the optimal precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). For this compound, this would involve identifying a stable precursor ion in either positive or negative electrospray ionization (ESI) mode and fragmenting it to produce characteristic product ions. The most intense and stable transitions would be selected for quantification and confirmation.

Next, chromatographic conditions must be optimized to ensure efficient separation of the analyte from endogenous matrix components and potential metabolites. This typically involves selecting an appropriate reversed-phase or HILIC column and optimizing the mobile phase composition (e.g., methanol (B129727) or acetonitrile (B52724) with water containing additives like formic acid or ammonium (B1175870) formate) and gradient elution profile. mdpi.com A well-developed chromatographic method will result in a sharp, symmetrical peak for this compound, free from interference.

Sample preparation is another critical aspect, aiming to extract the analyte from the biological matrix and remove proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the required sensitivity, sample throughput, and the physicochemical properties of this compound.

Once the method is developed, it must be rigorously validated according to international guidelines to ensure its reliability. nih.gov Validation parameters include linearity, sensitivity (lower limit of quantification, LLOQ), accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability under various conditions.

Illustrative LC-MS/MS Method Parameters for this compound:

ParameterIllustrative Condition/Value
LC System UHPLC System
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition e.g., m/z 176.1 -> 148.1 (Quantifier), m/z 176.1 -> 119.0 (Qualifier)
Internal Standard Isotopically labeled this compound (e.g., D3-8-Methylpyrido[4,3-d]pyrimidin-5-ol)

Hypothetical Validation Summary for this compound in Human Plasma:

Validation ParameterResult
Linear Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (%Bias) ± 15%
Recovery 85 - 95%
Matrix Effect Minimal, compensated by internal standard

Chiral Separation Techniques for Enantiomers of this compound (if applicable)

The compound this compound, based on its planar pyridopyrimidine core structure with methyl and hydroxyl substituents, does not possess a chiral center. Therefore, it is an achiral molecule and does not exist as enantiomers. Consequently, the development of chiral separation techniques is not applicable for this specific compound. Should derivatives of this compound be synthesized that introduce a stereocenter, then chiral chromatography would become a necessary analytical tool.

Application of High-Throughput Screening (HTS) Methodologies for this compound Research and Analog Discovery

High-throughput screening (HTS) is a powerful approach for rapidly assessing the biological activity of large numbers of compounds, making it an invaluable tool for lead discovery and optimization. acs.org In the context of this compound research, HTS could be employed to screen libraries of related analogs to identify compounds with improved potency, selectivity, or other desirable properties.

A typical HTS campaign for discovering analogs of this compound would begin with the development of a robust and miniaturized biochemical or cell-based assay. For instance, if this compound were being investigated as a kinase inhibitor, a common target for pyridopyrimidine scaffolds, an in vitro kinase assay could be adapted to a 384- or 1536-well plate format. nih.gov Such assays often rely on fluorescence, luminescence, or absorbance readouts to measure enzyme activity.

A library of compounds structurally related to this compound would then be synthesized, potentially through combinatorial chemistry approaches. This library would be screened at a single concentration to identify initial "hits." The hit compounds would then be subjected to secondary screening to confirm their activity and determine their concentration-response curves (e.g., IC50 values).

Illustrative HTS Workflow for this compound Analogs:

StepDescription
1. Assay Development Optimization of a target-based biochemical assay (e.g., kinase activity) in a high-density plate format.
2. Library Screening Screening of a focused library of pyridopyrimidine analogs at a fixed concentration (e.g., 10 µM).
3. Hit Identification Identification of compounds that show a significant effect in the primary screen (e.g., >50% inhibition).
4. Hit Confirmation Re-testing of hits to confirm their activity and rule out false positives.
5. Dose-Response Analysis Determination of the potency (e.g., IC50) of confirmed hits through serial dilutions.
6. Selectivity Profiling Testing of potent hits against a panel of related targets to assess their selectivity.

The data generated from HTS can provide valuable structure-activity relationships (SAR), guiding the rational design of next-generation compounds with improved properties.

Microfluidic and Lab-on-a-Chip Approaches for Studying Reaction Kinetics and Biological Interactions of this compound

Microfluidics and lab-on-a-chip technologies offer several advantages for chemical and biological research, including reduced sample and reagent consumption, faster analysis times, and precise control over experimental conditions. illinois.educnr.itcnr.it These platforms are well-suited for studying the reaction kinetics and biological interactions of compounds like this compound.

For studying reaction kinetics, microfluidic devices can be designed to rapidly mix reactants and monitor the reaction progress in real-time. For example, the kinetics of this compound binding to a target protein could be investigated by co-flowing solutions of the compound and the protein in a microchannel and measuring the change in a spectroscopic signal (e.g., fluorescence) along the channel. The precise control over flow rates and channel dimensions allows for the study of reactions on millisecond to second timescales.

In the realm of biological interactions, lab-on-a-chip devices can be used to perform cell-based assays with high throughput and single-cell resolution. For instance, a microfluidic device could be fabricated with an array of microchambers to culture individual cells. These cells could then be exposed to a concentration gradient of this compound to study its effects on cell signaling pathways, morphology, or viability. The integration of microscopy and other detection methods allows for the dynamic monitoring of cellular responses.

Potential Applications of Microfluidics in this compound Research:

ApplicationDescription
Enzyme Inhibition Kinetics Rapidly mixing this compound with a target enzyme and substrate in a microfluidic channel to determine kinetic parameters (k_on, k_off, K_i).
Protein Binding Studies Using surface plasmon resonance (SPR) or other label-free detection methods integrated into a microfluidic chip to measure the binding affinity and kinetics of this compound to its target.
Cellular Uptake and Efflux Perfusing cells cultured in a microfluidic device with this compound and analyzing the intracellular concentration over time.
High-Throughput Synthesis Utilizing microreactors for the rapid and controlled synthesis of a library of this compound analogs for subsequent screening.

These advanced microfluidic approaches can provide a deeper understanding of the chemical and biological properties of this compound, accelerating the pace of research and discovery.

Emerging Research Applications and Future Directions for 8 Methylpyrido 4,3 D Pyrimidin 5 Ol

8-Methylpyrido[4,3-d]pyrimidin-5-ol as a Chemical Probe for Target Validation and Pathway Elucidation Studies

There is no available research detailing the use of this compound as a chemical probe. For a compound to be utilized as a chemical probe, it must exhibit high selectivity and potency for a specific biological target, and its mechanism of action should be well-characterized. Currently, there are no published studies that validate these properties for this compound.

Potential Applications of this compound in Chemical Biology, Materials Science, or Biosensing

The exploration of this compound in chemical biology, materials science, or biosensing is not documented in existing literature. Such applications would require specific photophysical, electronic, or binding properties, which have not been reported for this compound.

Development of Prodrug Strategies for this compound to Enhance Research Utility

The development of prodrugs is a common strategy to improve the pharmacokinetic or pharmacodynamic properties of a compound. However, without established biological activity or a clear therapeutic target for this compound, there is no scientific basis for the development of prodrugs. Research in this area is currently absent.

Integration of this compound into Systems Biology and Network Pharmacology Research

Systems biology and network pharmacology rely on extensive datasets detailing a compound's interactions with multiple biological targets and pathways. As there is no significant body of research on the biological effects of this compound, its integration into such complex analytical frameworks is not feasible at this time.

Unexplored Research Avenues and Potential Collaborative Opportunities for this compound

While the lack of current research indicates that all avenues for this compound are essentially unexplored, any discussion of potential opportunities would be purely speculative. Meaningful suggestions for future research would require some preliminary data on its biological or chemical properties, which is not available.

Q & A

Q. What are the common synthetic routes for 8-Methylpyrido[4,3-d]pyrimidin-5-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step cyclization reactions. For example, pyrido[4,3-d]pyrimidine derivatives can be prepared using 6-aminopyrimidine precursors and aldehydes in ionic liquid solvents like [bmim]Br at elevated temperatures (e.g., 363 K). This method promotes regioselectivity and reduces side reactions . Yield optimization requires precise stoichiometric ratios (e.g., 2:2:2 mmol for amine, aldehyde, and diketone components) and solvent selection. Recrystallization from methanol is often used to obtain high-purity crystals for structural analysis . Table 1 : Comparison of synthetic methods from literature:
PrecursorsSolventTemp (K)Yield (%)Purity (HPLC)Reference
6-Aminopyrimidine + Aldehyde[bmim]Br36378>98%
Pyrimidine derivativesMethanolRT6595%

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :
  • <sup>1</sup>H NMR : Key signals include aromatic protons (δ 6.89–7.96 ppm for pyridine/pyrimidine rings), methyl groups (δ 1.03–2.90 ppm), and NH protons (δ 11.12–11.88 ppm). Deviations in splitting patterns may indicate non-planar conformations .
  • X-ray crystallography : Essential for confirming fused-ring planarities (e.g., pyridine vs. pyrimidine ring deviations up to 0.458 Å) and hydrogen-bonding networks (N–H⋯O interactions stabilize dimers) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 356.0153 for Cl-substituted analogs) validate stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrido[4,3-d]pyrimidine derivatives, such as anticancer vs. antiviral effects?

  • Methodological Answer : Discrepancies often arise from structural modifications (e.g., substituents at C-2 or C-5) and assay conditions. For example:
  • Anticancer activity : Linked to dihydrofolate reductase inhibition, which requires electron-withdrawing groups (e.g., Cl, CF3) at C-5 .
  • Antiviral activity : Depends on planar fused-ring systems and hydrogen-bond donors (e.g., NH groups at C-4) for viral protease binding .
    Recommendation : Perform comparative structure-activity relationship (SAR) studies using isogenic analogs under standardized assays (e.g., IC50 measurements in HeLa vs. Vero cells).

Q. What strategies optimize regioselectivity in functionalizing the pyrido[4,3-d]pyrimidine scaffold at C-4 or C-7 positions?

  • Methodological Answer :
  • C-4 functionalization : Use bulky directing groups (e.g., benzylamino) to block C-7, followed by Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C-4 .
  • C-7 functionalization : Employ electrophilic substitution under acidic conditions (e.g., HNO3/H2SO4) to favor nitration at C-7 .
    Table 2 : Functionalization outcomes under varying conditions:
PositionReagentCatalystYield (%)SelectivityReference
C-4BenzylamineNone8295%
C-7HNO3H2SO47588%

Q. How do solvent polarity and ionic liquids impact the reaction kinetics of pyrido[4,3-d]pyrimidine synthesis?

  • Methodological Answer : Ionic liquids (e.g., [bmim]Br) enhance reaction rates by stabilizing transition states through hydrogen bonding and reducing activation energy. Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates but may slow cyclization. Kinetic studies using <sup>13</sup>C NMR tracking reveal a 40% faster intermediate conversion in [bmim]Br vs. DMF .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational models of pyrido[4,3-d]pyrimidine ring planarity?

  • Methodological Answer : Discrepancies arise from dynamic effects (e.g., crystal packing forces) vs. gas-phase DFT calculations. For example, X-ray data for this compound show a dihedral angle of 2.38° between pyridine and pyrimidine rings, while DFT models predict near-perfect planarity. To reconcile this, use hybrid QM/MM simulations incorporating solvent and crystal lattice constraints .

Key Research Findings

  • Synthetic Innovation : Ionic liquids enable one-pot synthesis with >75% yield, reducing purification steps .
  • Biological Relevance : C-5 substituents (e.g., methyl, ethyl) correlate with kinase inhibition, while C-8 modifications enhance bioavailability .
  • Structural Insights : Non-planar conformations in the solid state are stabilized by N–H⋯O hydrogen bonds, critical for cocrystal engineering .

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